molecular formula C32H28N4O3 B1684267 YM022 CAS No. 145084-28-2

YM022

货号: B1684267
CAS 编号: 145084-28-2
分子量: 516.6 g/mol
InChI 键: YCXFHPUBGMMWJQ-PMERELPUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

YM022 是一种高效且选择性的胃泌素/胆囊收缩素 (CCK)-B 受体拮抗剂。它以抑制大鼠五肽胃泌素诱导的胃排空而闻名。 该化合物的分子式为 C₃₂H₂₈N₄O₃,分子量为 516.59 g/mol .

科学研究应用

YM022 具有广泛的科学研究应用,包括:

    化学: 用作涉及 CCK-B 受体拮抗剂的研究中的参考化合物。

    生物学: 用于胃功能和受体信号通路的研究。

    医学: 研究其在与胃酸分泌和胃肠道疾病相关的疾病中的潜在治疗效果。

    工业: 用于开发针对 CCK-B 受体的新药

作用机制

YM022 通过选择性地结合并拮抗 CCK-B 受体来发挥其作用。该受体参与各种生理过程,包括胃酸分泌和胃肠道运动。通过抑制受体,this compound 减少胃酸分泌并改变胃肠道功能。 分子靶标包括 CCK-B 受体,涉及的途径与受体信号传导和下游效应有关 .

类似化合物:

This compound 的独特性: this compound 以其对 CCK-B 受体的高效性和选择性而著称。 它以低有效剂量 (ED50) 抑制五肽胃泌素诱导的胃排空的能力使其成为研究和潜在治疗应用中宝贵的工具 .

准备方法

合成路线和反应条件: YM022 通过一个多步骤过程合成,该过程涉及各种有机化合物的反应。关键步骤包括苯并二氮杂卓核的形成以及随后的功能化以引入脲部分。 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程针对效率、成本效益和环境因素进行了优化。 先进的技术,如连续流动合成和自动化反应器,可用于提高生产率 .

化学反应分析

反应类型: YM022 经历各种化学反应,包括:

常用试剂和条件:

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生氧化衍生物,而还原可以产生 this compound 的还原形式 .

相似化合物的比较

Uniqueness of YM022: this compound stands out due to its high potency and selectivity for the CCK-B receptor. Its ability to inhibit pentagastrin-induced gastric emptying with a low effective dose (ED50) makes it a valuable tool in research and potential therapeutic applications .

属性

IUPAC Name

1-(3-methylphenyl)-3-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N4O3/c1-21-11-10-15-24(19-21)33-32(39)35-30-31(38)36(20-28(37)25-16-7-6-12-22(25)2)27-18-9-8-17-26(27)29(34-30)23-13-4-3-5-14-23/h3-19,30H,20H2,1-2H3,(H2,33,35,39)/t30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXFHPUBGMMWJQ-PMERELPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40932492
Record name N'-(3-Methylphenyl)-N-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145084-28-2
Record name YM 022
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145084282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(3-Methylphenyl)-N-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 145084-28-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name YM-022
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/772CP7W12N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YM 022
Customer
Q & A

Q1: What is the primary target of YM022?

A1: this compound primarily targets the gastrin/CCK-B receptor. [] This receptor is expressed in various tissues, including the stomach, brain, and pancreas.

Q2: How does this compound interact with the gastrin/CCK-B receptor?

A2: this compound acts as a competitive antagonist at the gastrin/CCK-B receptor. [] It binds to the receptor, preventing the endogenous ligands, gastrin and CCK, from binding and activating the receptor.

Q3: What are the downstream effects of this compound's interaction with the gastrin/CCK-B receptor?

A3: By blocking the gastrin/CCK-B receptor, this compound inhibits various physiological processes mediated by gastrin and CCK, including:

  • Gastric Acid Secretion: this compound effectively inhibits gastrin-stimulated gastric acid secretion. [] It has demonstrated potent inhibition of both basal and pentagastrin-induced acid secretion in various animal models. [, ]
  • ECL Cell Activity: this compound suppresses the activity of enterochromaffin-like (ECL) cells in the stomach. [] These cells are responsible for histamine production, which stimulates acid secretion. This compound reduces ECL cell activity markers like histidine decarboxylase activity and pancreastatin concentration.
  • Gastric Mucosal Growth: this compound can influence the growth of the gastric mucosa. While long-term administration reduces oxyntic mucosal weight and thickness, it appears to protect against the hypertrophic effects of prolonged omeprazole treatment. []
  • Pancreatic Secretion: this compound, when co-administered with a CCK-A receptor antagonist, can enhance the suppression of pancreatic exocrine secretion, indicating a potential role in modulating pancreatic function. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C31H29N5O3, and its molecular weight is 519.6 g/mol.

Q5: Is there any available spectroscopic data for this compound?

A5: While the provided research articles don't include detailed spectroscopic data, they mention techniques like powder X-ray diffractometry and differential scanning calorimetry being used to characterize different crystalline forms of this compound. []

Q6: How do structural modifications of this compound affect its activity?

A6: Research has explored the SAR of this compound, revealing that modifications to the (3-substituted phenyl)urea moiety can influence its potency as a gastrin/CCK-B receptor antagonist. Specifically, introducing amino substituents at the 3-position of the phenyl ring led to derivatives with enhanced inhibitory effects on pentagastrin-induced gastric acid secretion in rats. []

Q7: What are the strategies to improve the stability and bioavailability of this compound?

A7: Formulating this compound as a solid dispersion using polymers like hydroxypropylmethylcellulose and surfactants like polyoxyethylene hydrogenated castor oil has proven effective in enhancing its dissolution rate, stability, and oral bioavailability in rats. [, ]

Q8: What is the duration of action of this compound?

A8: this compound demonstrates a relatively long duration of action. In cats, a single intravenous injection provided substantial inhibition of gastric acid secretion for up to 3 hours. [] Additionally, in rats, continuous subcutaneous infusion via osmotic minipumps maintained effective CCK-B receptor blockade for 4 weeks. []

Q9: What in vitro models have been used to study this compound?

A9: Several in vitro models have been employed to investigate the activity of this compound:

  • Receptor Binding Assays: These assays utilize radioligand binding to assess the affinity of this compound for the gastrin/CCK-B receptor in cell membranes. [, , ]
  • Phosphoinositide Hydrolysis and Calcium Mobilization Assays: These functional assays measure the ability of this compound to inhibit gastrin/CCK-mediated intracellular signaling events in cells expressing the receptor. [, ]
  • Cell Proliferation Assays: These assays evaluate the impact of this compound on the proliferation of various cell lines, including those derived from gastric cancers, to explore its potential antiproliferative effects. [, , ]

Q10: What animal models have been used to study the effects of this compound?

A10: Research on this compound extensively utilizes rodent models, particularly rats, to investigate its effects on:

  • Gastric Acid Secretion: Studies employ pylorus-ligated rats, indomethacin-induced ulcer models, and water-immersion stress models to evaluate this compound's inhibitory effects on gastric acid secretion. [, , , , ]
  • Duodenal Ulcers: Mepirizole-induced duodenal ulcer models in rats are used to assess this compound's protective effects against ulcer formation. []
  • ECL Cell Activity: Researchers utilize this compound in rats to explore its impact on ECL cell activity markers, including histidine decarboxylase activity and pancreastatin levels. [, ]
  • Gastric Mucosal Growth: this compound's effects on the growth of the gastric mucosa are studied in rats, including its potential to counteract the hypertrophic effects of prolonged proton pump inhibitor treatment. []
  • Pancreatic Secretion: Researchers utilize this compound in rats to study its role in modulating pancreatic exocrine secretion, often in combination with CCK-A receptor antagonists. []

Q11: What is known about the safety profile of this compound?

A11: The provided research primarily focuses on the pharmacological effects of this compound in experimental settings. While no severe adverse events are explicitly mentioned, further studies are needed to establish a comprehensive safety profile.

Q12: Are there any alternative compounds with similar pharmacological profiles to this compound?

A12: Several other gastrin/CCK-B receptor antagonists have been developed, each with its own pharmacological profile. Some notable alternatives include:

  • L-365,260: A potent, competitive CCK-B receptor antagonist with structural similarities to this compound. [, , ]
  • RP73870: Another potent and selective CCK-B receptor antagonist that has been studied for its effects on ECL cell activity and gastric acid secretion. [, , ]
  • YF476: A highly selective and potent CCK-B receptor antagonist that has shown efficacy in inhibiting gastric acid secretion and influencing gastric mucosal growth. [, ]

Q13: What are some valuable resources for researchers studying this compound?

A13: Several resources can aid researchers investigating this compound:

    Q14: When was this compound first discovered and what were the key milestones in its development?

    A14: this compound emerged from a research program at Yamanouchi Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.) in the 1990s focused on developing novel gastrin/CCK-B receptor antagonists for treating peptic ulcer disease. [] While this compound showed promise in preclinical studies, it did not progress to clinical trials.

    Q15: What are the potential applications of this compound beyond its initial focus on peptic ulcer disease?

    A15: The research highlights several potential applications for this compound beyond its initial focus:

    • Gastrointestinal Motility Disorders: this compound's ability to modulate gastric emptying and intestinal transit suggests potential applications in treating disorders like gastroparesis and irritable bowel syndrome. []
    • Cancer Research: The expression of gastrin/CCK-B receptors in certain cancers, such as pancreatic and colorectal cancer, makes this compound a potential tool for investigating the role of gastrin signaling in tumorigenesis and exploring its therapeutic potential. [, ]
    • Obesity and Metabolic Disorders: Research indicating this compound's influence on leptin secretion from adipocytes suggests possible applications in understanding and treating obesity and related metabolic disorders. []
    • Pain Management: this compound's analgesic effects in models of inflammatory pain suggest potential for further exploration in pain management strategies. []

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。